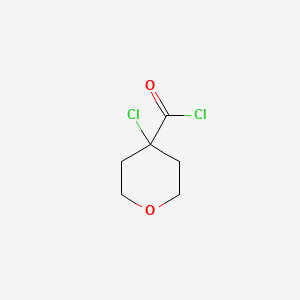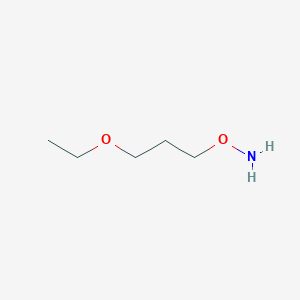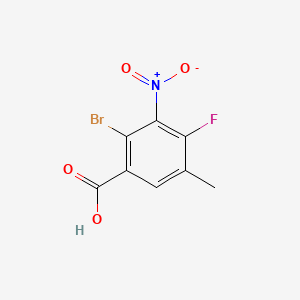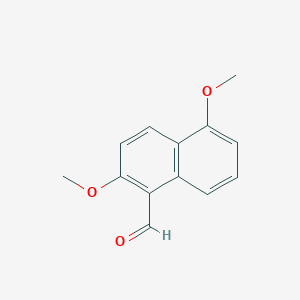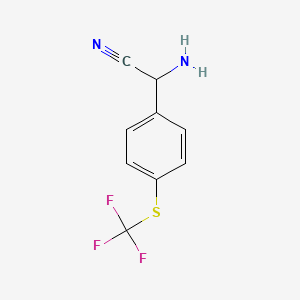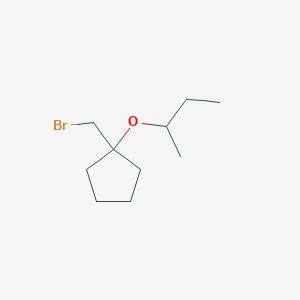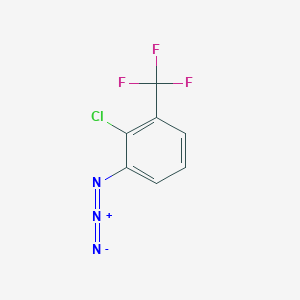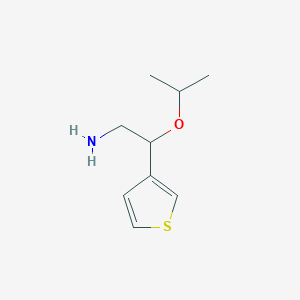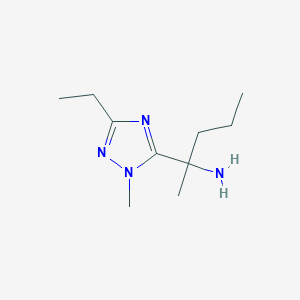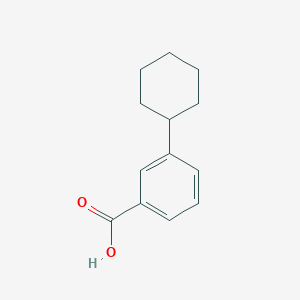
3-Cyclohexylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexylbenzoic acid is an organic compound with the molecular formula C13H16O2 It consists of a benzoic acid core substituted with a cyclohexyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Cyclohexylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the Grignard reaction, where cyclohexylmagnesium bromide reacts with benzoic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclohexylbenzoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions, heat.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexylbenzyl alcohol.
Substitution: Nitro or bromo derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3-Cyclohexylbenzoic acid involves its interaction with specific molecular targets. For instance, its carboxylic acid group can form hydrogen bonds with proteins, potentially altering their function. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid: The parent compound, lacking the cyclohexyl group.
Cyclohexylacetic Acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
3-Phenylpropanoic Acid: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness: 3-Cyclohexylbenzoic acid is unique due to the presence of both a cyclohexyl group and a benzoic acid moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
3-cyclohexylbenzoic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,14,15) |
InChI-Schlüssel |
NBRXQSILGBSKBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


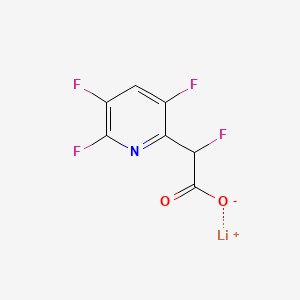
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
